(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
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Overview
Description
(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a complex organic compound characterized by its unique cyclodecane ring structure fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one involves multiple steps, typically starting with the formation of the cyclodecane ring followed by the introduction of the furan ring. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the cyclodecane ring.
Functional Group Transformations: Introducing hydroxyl, methyl, and methylene groups through various functional group transformations.
Furan Ring Formation: Employing furan ring formation techniques to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and functionalization reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The methyl and methylene groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6E,10E,11aR)-4-Acetoxy-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one: Similar structure with an acetoxy group instead of a hydroxyl group.
(3aR,4S,6Z,10E,11aR)-4-Hydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one: Contains additional hydroxymethyl group.
Uniqueness
The uniqueness of (3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13+,14+/m0/s1 |
InChI Key |
PDEJECFRCJOMEN-WQURXQIUSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
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